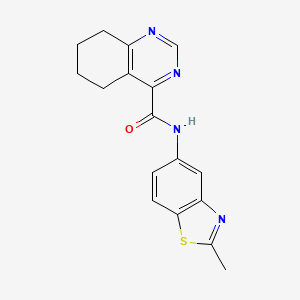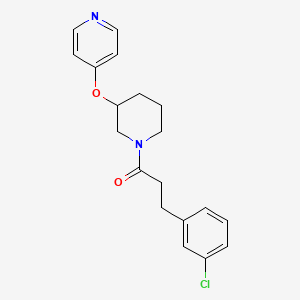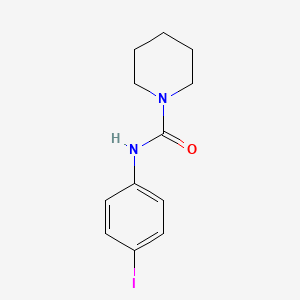![molecular formula C19H20N2O3S2 B2992070 N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-62-5](/img/structure/B2992070.png)
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonamide group, an oxo group, and a methylthio group. This unique combination of functional groups imparts significant chemical reactivity, making it a valuable subject of study in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 2-(methylthio)aniline, which undergoes a series of reactions including cyclization, oxidation, and sulfonation to yield the target compound. Key reagents might include oxidizing agents like potassium permanganate and sulfonating agents such as chlorosulfonic acid.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale organic synthesis techniques under controlled conditions to ensure purity and yield. Processes may include the use of high-pressure reactors, continuous flow chemistry, and advanced purification methods like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxo group can be reduced to a hydroxyl group.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, like amines or alcohols.
Major Products
Major products depend on the specific reaction conditions but may include sulfoxides, sulfones, secondary amines, and alcohols.
Applications De Recherche Scientifique
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates of certain enzymes, while the aromatic system allows for interactions with hydrophobic pockets in proteins. These interactions can lead to the inhibition or modulation of enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamides, N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its fused bicyclic structure, which imparts specific steric and electronic properties.
List of Similar Compounds
N-(2-methylphenyl)-sulfonamide
N-(2-(ethylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide derivatives with varying substituents
So, what's your take? What aspect of this compound intrigues you the most?
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-17-7-3-2-6-16(17)20-26(23,24)15-11-13-5-4-10-21-18(22)9-8-14(12-15)19(13)21/h2-3,6-7,11-12,20H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJDOCTIJEQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
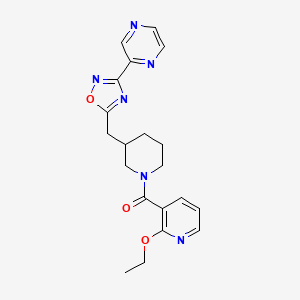
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)
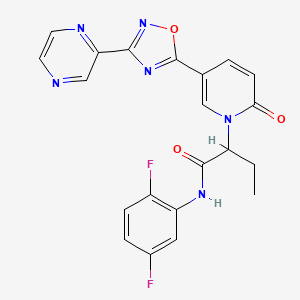
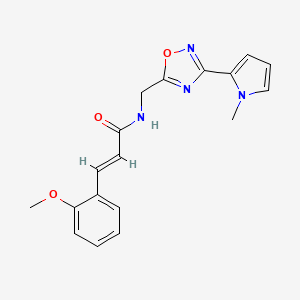
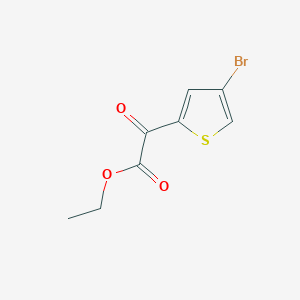
![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
